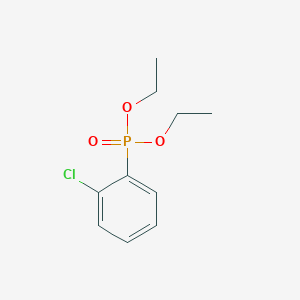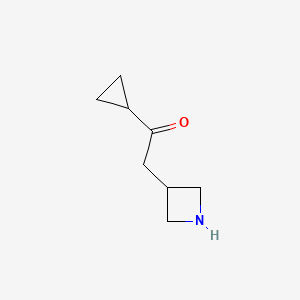
1-(3-Methoxyphenyl)-2-methyl-2-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-methyl-2-propenone is an organic compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a methyl group attached to an alpha, beta-unsaturated ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-methyl-2-propenone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the α,β-unsaturated ketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. Industrial production often employs advanced purification techniques to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-2-propenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, aldehydes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-2-methyl-2-propenone has various applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or antioxidant agent.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-Methoxyphenyl)-2-methyl-2-propenone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved can vary, but often include oxidative stress pathways, inflammatory responses, and enzyme inhibition.
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-2-methyl-2-propenone is similar to other compounds such as:
Apocynin: Both compounds share a methoxyphenyl group, but apocynin has a hydroxyl group in place of the methyl group.
Acetovanillone: This compound is structurally similar but lacks the α,β-unsaturated ketone functionality.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further research and development may uncover additional uses and benefits of this compound.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-7H,1H2,2-3H3 |
Clave InChI |
BFZSNOGPLIZMBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)

![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)


![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)




